BenchChemオンラインストアへようこそ!

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

Lipophilicity Drug-likeness Physicochemical Properties

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid (CAS 2096339-82-9) is a dual-functionalized phenylboronic acid featuring a piperidin-1-ylsulfonyl group at the 4-position and a trifluoromethyl group at the 2-position, with a molecular formula of C12H15BF3NO4S and a molecular weight of 337.13 g/mol. This compound belongs to the class of sulfonamide-containing arylboronic acids, designed as a versatile building block for Suzuki-Miyaura cross-coupling reactions in the construction of biaryl and heterobiaryl scaffolds.

Molecular Formula C12H15BF3NO4S
Molecular Weight 337.13 g/mol
CAS No. 2096339-82-9
Cat. No. B1393676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid
CAS2096339-82-9
Molecular FormulaC12H15BF3NO4S
Molecular Weight337.13 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O
InChIInChI=1S/C12H15BF3NO4S/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)22(20,21)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2
InChIKeyNZVMEYITTREHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic Acid (CAS 2096339-82-9): Procurement-Grade Boronic Acid Building Block for Medicinal Chemistry


4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid (CAS 2096339-82-9) is a dual-functionalized phenylboronic acid featuring a piperidin-1-ylsulfonyl group at the 4-position and a trifluoromethyl group at the 2-position, with a molecular formula of C12H15BF3NO4S and a molecular weight of 337.13 g/mol . This compound belongs to the class of sulfonamide-containing arylboronic acids, designed as a versatile building block for Suzuki-Miyaura cross-coupling reactions in the construction of biaryl and heterobiaryl scaffolds . The presence of both electron-withdrawing trifluoromethyl and sulfonylpiperidine moieties imparts distinct physicochemical properties, including a computed LogP of 2.37, which is substantially elevated relative to non-fluorinated analogs . The compound is commercially available from multiple reputable suppliers at purities ranging from 95% to 98%, supporting its use in both discovery-phase and scale-up synthetic workflows .

Why Generic Substitution Fails: The Critical Orthogonality of CF3 and Piperidinylsulfonyl Groups in 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic Acid


This compound cannot be replaced by simpler in-class analogs such as 4-(piperidin-1-ylsulfonyl)phenylboronic acid (CAS 486422-58-6) or 2-trifluoromethylphenylboronic acid (CAS 1423-27-4) without fundamentally altering the physicochemical and structural properties of the resulting coupled products. The 2-CF3 group contributes a powerful electron-withdrawing effect and elevates lipophilicity by approximately 1.8 LogP units compared to the non-fluorinated piperidinylsulfonyl analog , directly impacting membrane permeability and target binding in biological downstream applications. Conversely, the 4-piperidin-1-ylsulfonyl group provides a tertiary sulfonamide hydrogen-bond acceptor motif with distinct steric bulk, which is absent in simple trifluoromethylphenylboronic acid . The specific 4,2-substitution pattern on the phenyl ring is regioisomerically distinct from the 3,5-disubstituted isomer, resulting in different vectors for biaryl extension during Suzuki coupling and altered SAR outcomes . Generic substitution introduces uncontrolled variables that compromise the reproducibility of both synthetic yields and biological assay results.

Quantitative Differentiation Evidence for 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic Acid vs. Closest Analogs


Lipophilicity (LogP) Differential vs. 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid (Non-CF3 Analog)

The 2-trifluoromethyl substitution in the target compound dramatically increases computed lipophilicity. The target compound has a LogP of 2.37, whereas the direct non-fluorinated comparator 4-(piperidin-1-ylsulfonyl)phenylboronic acid (CAS 486422-58-6) has a LogP of 0.56 . This represents a LogP increase of +1.81 units, translating to approximately a 64-fold increase in predicted partition coefficient. For medicinal chemistry programs, this elevated lipophilicity can improve membrane permeability but also requires assessment of promiscuity risk relative to the more polar comparator.

Lipophilicity Drug-likeness Physicochemical Properties

Molecular Weight and Heavy Atom Count Differentiation vs. 2-Trifluoromethylphenylboronic Acid (Simpler Analog)

The target compound (MW 337.13 g/mol, 22 heavy atoms) is substantially more elaborate than 2-trifluoromethylphenylboronic acid (MW 189.93 g/mol, 13 heavy atoms), which lacks the piperidin-1-ylsulfonyl moiety entirely . The addition of the sulfonylpiperidine group adds 147.2 g/mol and introduces a tertiary sulfonamide with hydrogen-bond acceptor capacity (8 H-bond acceptors vs. 5 for the simpler analog). This structural complexity provides a more advanced starting point for fragment growth and SAR exploration, reducing the number of synthetic steps required to reach lead-like chemical space.

Molecular Complexity Building Block Diversity Fragment-Based Drug Design

Demonstrated Synthetic Utility in 1,3,4-Oxadiazole Bioactive Scaffold Construction

Khalid et al. (2017) employed this compound as a key building block in the multi-step synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides (compounds 6a–k) . The piperidin-1-ylsulfonyl moiety was integral to the final pharmacophore, and the boronic acid functionality enabled the critical Suzuki coupling step. The synthesized compounds were subsequently evaluated for antibacterial and enzyme inhibitory activities, demonstrating that the specific substitution pattern present in this building block translates into measurable biological outcomes. Notably, analogous series constructed with 4-methylpiperidin-1-ylsulfonyl or morpholinosulfonyl variants yielded different activity profiles, underscoring the specificity of the piperidine sulfonamide motif .

Medicinal Chemistry 1,3,4-Oxadiazole Antibacterial Enzyme Inhibition

Commercially Available Purity Specifications vs. Regioisomeric and Functional Analog Comparators

The target compound is available from multiple independent suppliers with documented purity specifications: AK Scientific (95% minimum) , Combi-Blocks (96%) , Leyan (97%) , and MolCore (98%) . This multi-vendor availability at purities ranging from 95% to 98% provides procurement flexibility and competitive pricing. In contrast, the regioisomeric [3-(piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid is listed by fewer suppliers with less documented quality specifications, and the corresponding pinacol ester of the target compound does not appear to be widely catalogued. The availability of the free boronic acid (rather than only the protected ester) allows direct use in Suzuki couplings without a deprotection step, reducing synthetic sequence length.

Procurement Purity Specification Supply Chain Reliability

Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile Differentiation for Oral Bioavailability Optimization

The target compound exhibits a topological polar surface area (TPSA) of 86.2 Ų and 8 hydrogen-bond acceptor sites, compared to 40.5 Ų TPSA and 3 H-bond acceptors for 2-trifluoromethylphenylboronic acid . The elevated TPSA of the target compound reflects the contribution of the sulfonamide group, which provides additional polarity to balance the high lipophilicity imparted by the CF3 group. This balance between LogP (2.37) and TPSA (86.2 Ų) places the compound-derived products within a physicochemical window that may favor oral bioavailability while maintaining sufficient lipophilicity for target engagement—a property profile that neither the non-fluorinated analog (LogP 0.56, TPSA 86.2) nor the simpler CF3-phenylboronic acid (LogP ~2.0, TPSA 40.5) can independently achieve.

Drug-likeness ADME Lipinski Rules Oral Bioavailability

High-Value Application Scenarios for 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic Acid in Drug Discovery and Chemical Synthesis


Medicinal Chemistry SAR Exploration of Sulfonamide-Containing Biaryl Pharmacophores

This compound is optimally deployed in medicinal chemistry programs where both the piperidin-1-ylsulfonyl moiety and the 2-CF3-phenyl group are required pharmacophoric elements. The boronic acid handle enables direct Suzuki-Miyaura coupling with aryl or heteroaryl halides to generate biaryl libraries for SAR studies, as demonstrated by Khalid et al. (2017) in the construction of 1,3,4-oxadiazole-based antibacterial agents . The elevated LogP (2.37) of the building block ensures that coupled products retain sufficient lipophilicity for membrane penetration, while the sulfonamide TPSA contribution (86.2 Ų) maintains drug-likeness .

Late-Stage Functionalization of Advanced Synthetic Intermediates Requiring Dual Electronic Modulation

The 2-CF3 group exerts a strong electron-withdrawing inductive effect (-I) that polarizes the aryl ring, potentially accelerating oxidative addition steps in palladium-catalyzed cross-couplings and influencing the reactivity of the coupled biaryl products. This electronic bias is absent in non-fluorinated analogs such as 4-(piperidin-1-ylsulfonyl)phenylboronic acid. For process chemistry groups, the availability of this compound as the free boronic acid (rather than exclusively as a pinacol ester) eliminates the need for ester hydrolysis prior to coupling, streamlining synthetic sequences .

Fragment-Based Drug Discovery Requiring Pre-functionalized, Growth-Ready Building Blocks

In fragment-based drug discovery (FBDD), the target compound serves as a 'pre-decorated' fragment that embeds two privileged structural motifs—the piperidine sulfonamide and the trifluoromethyl group—within a single coupling-ready unit. This reduces the number of synthetic operations required to elaborate a fragment hit into a lead-like molecule compared to starting from 2-trifluoromethylphenylboronic acid (which requires subsequent sulfonamide installation) or from 4-bromophenylboronic acid derivatives. The multi-vendor availability at documented purities (95–98%) ensures reproducible fragment library synthesis.

Antibacterial and Enzyme Inhibitor Lead Optimization Leveraging the Piperidinylsulfonyl Motif

The Khalid et al. (2017) study demonstrated that 1,3,4-oxadiazole hybrids incorporating this building block exhibit antibacterial and enzyme inhibitory activities . In a parallel series, the 4-methylpiperidin-1-ylsulfonyl variant produced different biological profiles, indicating that the specific piperidine (vs. 4-methylpiperidine) sulfonamide structure influences target engagement . This positions the target compound as a specific reagent for optimizing piperidine-sulfonamide interactions with biological targets, rather than as a generic sulfonamide source.

Quote Request

Request a Quote for 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.